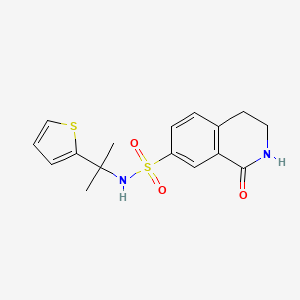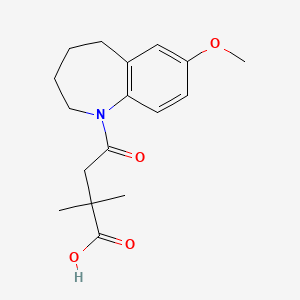![molecular formula C15H17N3OS B6967523 1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B6967523.png)
1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a quinoxaline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-methylquinoxaline-2-carbaldehyde with 1-methylpyrrolidin-2-one in the presence of a suitable base and a sulfur source. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of less hazardous solvents and reagents, are also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity and leading to antimicrobial or anticancer effects. The quinoxaline moiety is particularly important for its ability to intercalate with DNA, disrupting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one
- 3-Methylquinoxaline-2-carbaldehyde
- 1-Methylpyrrolidin-2-one
Comparison: Compared to these similar compounds, 1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one is unique due to the presence of both the quinoxaline and pyrrolidinone moieties, as well as the sulfur linkage. This unique structure contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
1-methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-13(9-20-14-7-8-18(2)15(14)19)17-12-6-4-3-5-11(12)16-10/h3-6,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQFQRJNUXKBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3CCN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6967449.png)
![3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B6967455.png)
![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B6967478.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6967497.png)
![tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate](/img/structure/B6967505.png)
![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-oxa-2-azaspiro[3.4]octan-2-yl)methanone](/img/structure/B6967512.png)

![2-(1-Benzofuran-5-ylmethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B6967531.png)
![3-[3-[Methyl-(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6967537.png)
![3-[3-[Methyl-(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6967540.png)
![(6,6-Difluoro-1,4-oxazepan-4-yl)-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B6967544.png)
![N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6967545.png)
![2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine](/img/structure/B6967558.png)

